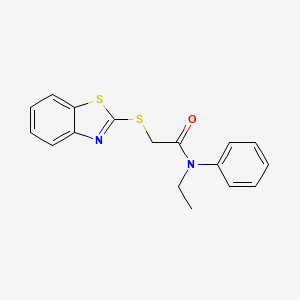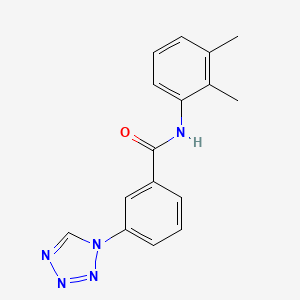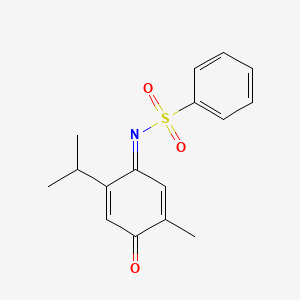
N-(3-methoxyphenyl)-4-phenyl-1-piperazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-4-phenyl-1-piperazinecarbothioamide, also known as MPPT, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in the treatment of various disorders.
Mécanisme D'action
N-(3-methoxyphenyl)-4-phenyl-1-piperazinecarbothioamide works by inhibiting the reuptake of serotonin, which increases the availability of serotonin in the synaptic cleft. This leads to increased activation of serotonin receptors, which in turn regulates mood and emotions. Additionally, this compound has been found to have anxiolytic and antipsychotic effects, which may be due to its interaction with other neurotransmitters such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including increased levels of serotonin in the brain, decreased levels of dopamine and norepinephrine, and reduced activity in the amygdala, which is responsible for processing emotions. Additionally, this compound has been found to improve cognitive function and memory, which may be due to its interaction with the glutamate system.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-methoxyphenyl)-4-phenyl-1-piperazinecarbothioamide has several advantages for lab experiments, including its high selectivity for the serotonin transporter and its ability to cross the blood-brain barrier. However, this compound also has some limitations, such as its low solubility in water and its potential for toxicity at high doses.
Orientations Futures
There are several future directions for N-(3-methoxyphenyl)-4-phenyl-1-piperazinecarbothioamide research, including the development of new synthesis methods to improve yield and purity, the investigation of its potential applications in other disorders such as Parkinson's disease and Alzheimer's disease, and the exploration of its effects on other neurotransmitter systems such as the glutamate and GABA systems. Additionally, the development of new formulations and delivery methods may improve the efficacy and safety of this compound for clinical use.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in the treatment of various disorders. Its mechanism of action involves the inhibition of serotonin reuptake, which leads to increased activation of serotonin receptors and regulation of mood and emotions. While this compound has several advantages for lab experiments, it also has some limitations and potential toxic effects at high doses. Future research directions include the investigation of its potential applications in other disorders and the development of new formulations and delivery methods.
Méthodes De Synthèse
N-(3-methoxyphenyl)-4-phenyl-1-piperazinecarbothioamide can be synthesized through a multi-step process involving the reaction of 3-methoxyphenylhydrazine with 1-phenylpiperazine, followed by the addition of carbon disulfide and subsequent reaction with sodium hydroxide. The resulting product is then purified through recrystallization to obtain this compound in its pure form.
Applications De Recherche Scientifique
N-(3-methoxyphenyl)-4-phenyl-1-piperazinecarbothioamide has been found to have potential applications in the treatment of various disorders such as depression, anxiety, and schizophrenia. Studies have shown that this compound acts as a selective serotonin reuptake inhibitor (SSRI) and can increase the levels of serotonin in the brain, which is known to regulate mood and emotions.
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c1-22-17-9-5-6-15(14-17)19-18(23)21-12-10-20(11-13-21)16-7-3-2-4-8-16/h2-9,14H,10-13H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQZXERCGAZBIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-{[(cyclopentylamino)carbonothioyl]amino}ethyl)benzenesulfonamide](/img/structure/B5784876.png)
![4-[(2-bromophenoxy)methyl]-N'-(3-thienylmethylene)benzohydrazide](/img/structure/B5784884.png)



![N-cyclohexyl-2-[(2,4-difluorophenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B5784930.png)



![methyl 4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate](/img/structure/B5784951.png)


![5-methyl-2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5784974.png)